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(S)-Piperazine-2-carboxylic acid, N1-FMOC protected hydrochloride hemihydrate
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Overview
Description
(S)-Piperazine-2-carboxylic acid, N1-FMOC protected hydrochloride hemihydrate is a compound used primarily in the field of organic synthesis. The FMOC (fluorenylmethyloxycarbonyl) group is a widely used protecting group for amines in peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Piperazine-2-carboxylic acid, N1-FMOC protected hydrochloride hemihydrate typically involves the reaction of (S)-Piperazine-2-carboxylic acid with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) with a base like sodium bicarbonate or triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-Piperazine-2-carboxylic acid, N1-FMOC protected hydrochloride hemihydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The FMOC group can be removed under basic conditions, typically using piperidine in DMF.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the FMOC group.
Hydrolysis: Calcium iodide can be used as a protective agent for efficient ester hydrolysis.
Major Products Formed
The major product formed from the deprotection of this compound is (S)-Piperazine-2-carboxylic acid. The removal of the FMOC group yields dibenzofulvene as a byproduct .
Scientific Research Applications
(S)-Piperazine-2-carboxylic acid, N1-FMOC protected hydrochloride hemihydrate has several applications in scientific research:
Peptide Synthesis: It is widely used in SPPS for the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It serves as a building block for the synthesis of bioconjugates and other complex molecules.
Mechanism of Action
The primary mechanism of action of (S)-Piperazine-2-carboxylic acid, N1-FMOC protected hydrochloride hemihydrate involves the protection of the amine group during peptide synthesis. The FMOC group forms a stable carbamate with the amine, preventing unwanted reactions. The FMOC group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in SPPS .
Comparison with Similar Compounds
Similar Compounds
Boc (tert-Butyloxycarbonyl) Protected Amino Acids: Boc is another common protecting group used in peptide synthesis.
Cbz (Carbobenzyloxy) Protected Amino Acids: Cbz is also used for protecting amines but is less commonly used in SPPS due to its removal requiring hydrogenolysis.
Uniqueness
(S)-Piperazine-2-carboxylic acid, N1-FMOC protected hydrochloride hemihydrate is unique due to its stability under a wide range of conditions and its ease of removal under mild basic conditions. This makes it particularly suitable for SPPS, where multiple deprotection steps are required .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4.ClH.H2O/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;;/h1-8,17-18,21H,9-12H2,(H,23,24);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDYQIQNVQJRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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